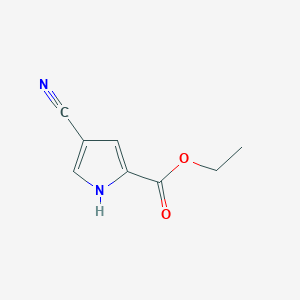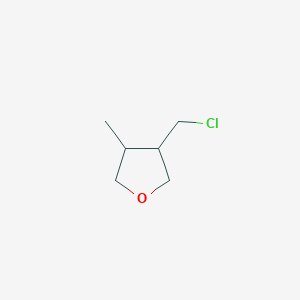
1-Chloro-6-fluorophthalazine
Descripción general
Descripción
“1-Chloro-6-fluorophthalazine” is a heterocyclic molecule with the chemical formula C8H4ClFN2 . It belongs to the phthalazine family of compounds and is a fluorinated derivative of phthalazine.
Molecular Structure Analysis
The molecular structure of “1-Chloro-6-fluorophthalazine” consists of a phthalazine core, which is a bicyclic compound containing two nitrogen atoms, with chlorine and fluorine substituents at the 1 and 6 positions, respectively . The molecular weight of this compound is 182.58 .
Physical And Chemical Properties Analysis
“1-Chloro-6-fluorophthalazine” is a solid under normal conditions .
Aplicaciones Científicas De Investigación
Antibacterial Properties
1-Chloro-6-fluorophthalazine and its derivatives demonstrate notable antibacterial properties. Matsumoto et al. (1984) synthesized various derivatives, including those with chloro and fluoro substituents, which exhibited broad and potent antibacterial activity, particularly effective against systemic infections with minimal toxicity (Matsumoto et al., 1984).
Anticancer Activities
Li et al. (2006) designed and synthesized a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines, with some derivatives showing higher activity against cancer cell lines than cisplatin, a standard chemotherapy drug (Li et al., 2006).
Antimicrobial and Antifungal Applications
Shyma et al. (2016) reported that phthalazine-based 1,2,3-triazole derivatives exhibited good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fluconazole (Shyma et al., 2016).
Synthesis and Inhibitory Activities
Watanabe et al. (1998) and (2000) synthesized various phthalazine derivatives, including 4-benzylamino-1-chloro-6-substituted phthalazines, and evaluated their inhibitory activity toward phosphodiesterase 5 (PDE5), an enzyme associated with various diseases. These compounds showed potent vasorelaxant effects, making them potential candidates for treating related conditions (Watanabe et al., 1998); (Watanabe et al., 2000).
Chemosensors and Fluorescence Studies
Guo et al. (2004) developed a fluorescent chemosensor for Hg2+ detection, which included aminonaphthalimide fluorophores and a receptor. This chemosensor showed a significant increase in fluorescence upon Hg2+ addition, demonstrating its potential in selective metal ion detection (Guo et al., 2004).
Safety and Hazards
The safety information available indicates that “1-Chloro-6-fluorophthalazine” is classified under GHS07, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
1-chloro-6-fluorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-7-2-1-6(10)3-5(7)4-11-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDLPFXBEOYEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)












